N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] is a complex organic compound that features a piperazine core linked to two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] typically involves the reaction of piperazine with chloroacetyl chloride to form 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). This intermediate is then reacted with N-(3-chlorophenyl)-4-methylbenzenesulfonamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and sulfonamide fragments.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation.
Reducing agents: Such as sodium borohydride for reduction.
Acids or bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can produce simpler sulfonamide and piperazine fragments.
Scientific Research Applications
N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine core can also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Piperazine-1,4-diylbis[2-(1-naphthyl)ethanone]: A similar compound with a piperazine core linked to naphthyl groups.
1,4-Bis(2-hydroxyethyl)piperazine: Another piperazine derivative with hydroxyethyl groups.
Uniqueness
N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] is unique due to its specific combination of sulfonamide and piperazine functionalities
Properties
IUPAC Name |
N-[2-[4-[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazin-1-yl]-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34Cl2N4O6S2/c1-25-9-13-31(14-10-25)47(43,44)39(29-7-3-5-27(35)21-29)23-33(41)37-17-19-38(20-18-37)34(42)24-40(30-8-4-6-28(36)22-30)48(45,46)32-15-11-26(2)12-16-32/h3-16,21-22H,17-20,23-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAIIWYDHCKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34Cl2N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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